molecular formula C19H20ClN3O4 B2475640 1-(3-Chlorophenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891115-68-7

1-(3-Chlorophenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2475640
CAS No.: 891115-68-7
M. Wt: 389.84
InChI Key: RTTICOMRNAZMKI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C19H20ClN3O4 and its molecular weight is 389.84. The purity is usually 95%.
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Scientific Research Applications

Electronic and Optical Properties

Research on similar chalcone derivatives has revealed significant insights into their electronic and optical properties. A study on a novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, demonstrated its potential in nonlinear optics through computational approaches. The study highlighted its high second and third harmonic generation efficiency, suggesting its application in optoelectronic device fabrications (Shkir et al., 2018).

Corrosion Inhibition

Another application area for urea derivatives is in corrosion inhibition. For instance, 1,3,5-triazinyl urea derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds form a protective layer on the steel surface, significantly reducing corrosion rates (Mistry et al., 2011).

Anion Binding and Coordination Chemistry

Urea-based ligands have been studied for their anion coordination chemistry. The reaction of these ligands with inorganic oxo-acids forms adducts, showcasing a rich variety of hydrogen bond motifs. This aspect underscores the potential of urea derivatives in designing new materials and exploring their applications in molecular recognition and sensor technologies (Wu et al., 2007).

Antimicrobial Degradation

Electro-Fenton systems using urea derivatives have been applied to degrade antimicrobials like triclosan and triclocarban, highlighting the environmental applications of these compounds in treating water contaminated with persistent organic pollutants. The systems have shown complete removal of these antimicrobials, suggesting their effectiveness in environmental remediation (Sirés et al., 2007).

Biological Activity

The exploration of urea derivatives in medicinal chemistry has led to the synthesis of compounds with significant antiproliferative effects against various cancer cell lines, demonstrating their potential as anticancer agents. These findings open new avenues for the development of novel therapeutic agents (Feng et al., 2020).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-26-16-7-6-15(10-17(16)27-2)23-11-14(9-18(23)24)22-19(25)21-13-5-3-4-12(20)8-13/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTICOMRNAZMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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